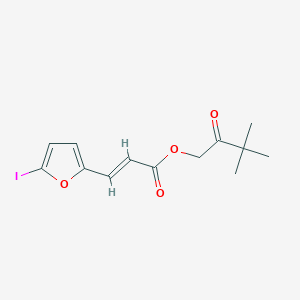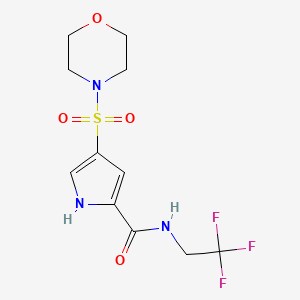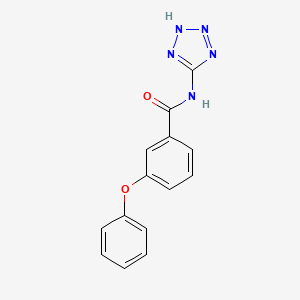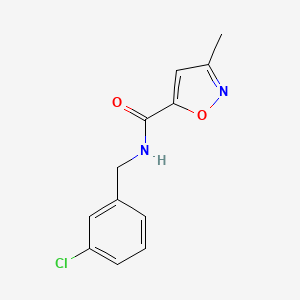![molecular formula C17H19N3O2 B7465976 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has also been found to modulate the activity of various neurotransmitter systems, including the glutamatergic and GABAergic systems. These effects suggest that 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one may have potential as a treatment for various neuropsychiatric disorders.
Advantages and Limitations for Lab Experiments
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has a short half-life, which may make it difficult to study its long-term effects. Additionally, its complex synthesis process may limit its availability for research purposes.
Future Directions
There are several future directions for research on 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one. One potential area of investigation is its potential as a treatment for neuropsychiatric disorders, including schizophrenia, anxiety disorders, and depression. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is a need for the development of more efficient synthesis methods to increase its availability for research purposes.
Conclusion:
In conclusion, 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is complex, but it has been extensively studied for its biochemical and physiological effects. 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has potential as a treatment for various neuropsychiatric disorders, and further research is needed to fully understand its mechanism of action and potential side effects. The development of more efficient synthesis methods may also increase its availability for research purposes.
Synthesis Methods
The synthesis of 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one involves a multistep process that begins with the reaction of 2-acetylpyridine with 4-(2-methylphenyl)piperazine in the presence of a base. This reaction results in the formation of an intermediate, which is subsequently reacted with phosgene to yield 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one. The overall synthesis process of 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is complex and requires expertise in organic chemistry.
Scientific Research Applications
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antipsychotic, anxiolytic, and antidepressant effects in animal models. 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has also been shown to improve cognitive function and memory retention in rats. These findings suggest that 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one may have potential as a treatment for various neuropsychiatric disorders.
properties
IUPAC Name |
5-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-3-5-15(13)19-8-10-20(11-9-19)17(22)14-6-7-16(21)18-12-14/h2-7,12H,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAKWZJOFVUZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)




![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)


![N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide](/img/structure/B7465964.png)
![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)

![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)